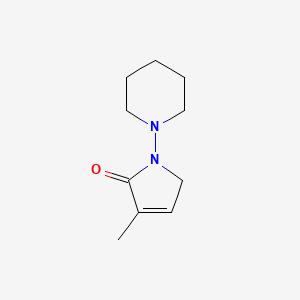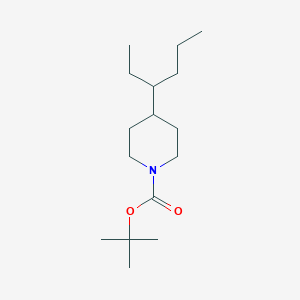
Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and fluorine atoms in its structure enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. For Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)-, the reaction can be carried out using 4-fluorobenzene-1,2-diamine and 6-bromo-1,2-diketone under reflux conditions in the presence of a suitable catalyst such as titanium silicate-1 (TS-1) in methanol .
Industrial Production Methods: Industrial production of quinoxaline derivatives often employs scalable and efficient methods. The use of recyclable catalysts and green chemistry principles is emphasized to minimize environmental impact. For instance, the reaction can be scaled up using phosphate-based heterogeneous catalysts like mono-ammonium phosphate (MAP) or di-ammonium phosphate (DAP) .
Chemical Reactions Analysis
Types of Reactions: Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of partially or fully reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal function. This binding can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s fluorine atoms enhance its ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: Structurally similar but with different electronic properties.
Phthalazine: Shares the quinoxaline core but with different substituents.
Uniqueness: Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential biological activity. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound in research and development .
Properties
CAS No. |
647375-45-9 |
|---|---|
Molecular Formula |
C20H11BrF2N2 |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
6-bromo-2,3-bis(4-fluorophenyl)quinoxaline |
InChI |
InChI=1S/C20H11BrF2N2/c21-14-5-10-17-18(11-14)25-20(13-3-8-16(23)9-4-13)19(24-17)12-1-6-15(22)7-2-12/h1-11H |
InChI Key |
OSMMJOLKBSRHAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)N=C2C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid](/img/structure/B12603490.png)


![9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12603509.png)

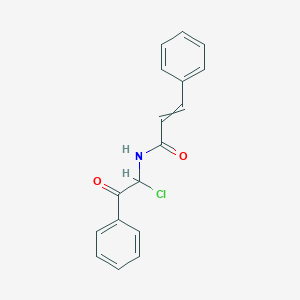
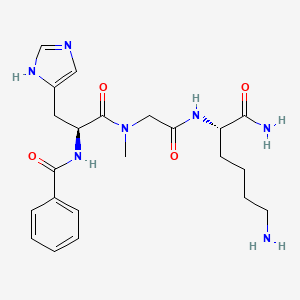
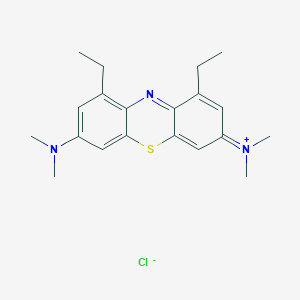
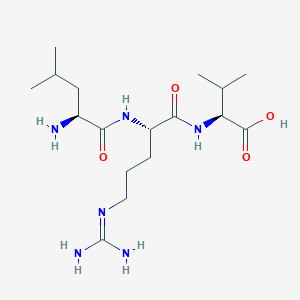

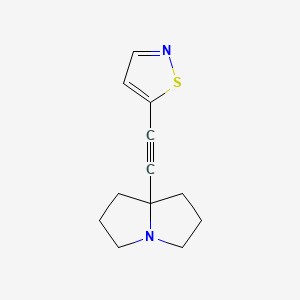
![6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-](/img/structure/B12603576.png)
